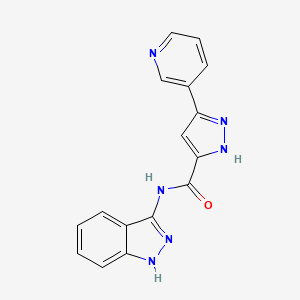![molecular formula C21H22ClN3O4 B10981998 N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B10981998.png)
N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical formula is C₈H₇ClO₃ , and its molecular weight is 186 .
- 4-CPA is commonly used to prevent flower and fruit drop, inhibit root growth in legumes, induce parthenocarpy (seedless fruit development), and promote fruit setting.
- It is also employed as a growth hormone and finds applications in both agriculture and medicine .
4-Chlorophenoxyacetic acid: (4-CPA) is a white crystalline powder with minimal odor and taste. It falls under the category of .
Preparation Methods
- 4-CPA is synthesized through a series of reactions:
Condensation: Phenol reacts with 15% sodium hydroxide solution to form phenyl acetate.
Chlorination: Phenyl acetate is then chlorinated to yield 4-CPA.
- The detailed steps involve neutralization, heating, reflux, and crystallization .
Chemical Reactions Analysis
- 4-CPA undergoes various reactions:
Esterification: Formation of phenyl acetate from phenol and acetic acid.
Chlorination: Introduction of chlorine atoms to phenyl acetate.
- Common reagents include sodium hydroxide, hydrochloric acid, and iodine .
Scientific Research Applications
Mechanism of Action
- 4-CPA’s effects are mediated through specific molecular targets and pathways.
- Further research is needed to elucidate its precise mechanisms.
Comparison with Similar Compounds
- While 4-CPA is unique in its role as a growth regulator, similar compounds include other phenoxyacetic acids and related derivatives.
Remember that 4-CPA plays a crucial role in agriculture and research, impacting plant growth and development.
Properties
Molecular Formula |
C21H22ClN3O4 |
|---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
N-[2-[[2-(4-chlorophenoxy)acetyl]amino]ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H22ClN3O4/c22-16-6-8-18(9-7-16)29-14-19(26)23-10-11-24-21(28)15-12-20(27)25(13-15)17-4-2-1-3-5-17/h1-9,15H,10-14H2,(H,23,26)(H,24,28) |
InChI Key |
PNLFXOBVJUAZTI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCCNC(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-methylpiperazin-1-yl)phenyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B10981919.png)
![4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)-N-(propan-2-ylcarbamoyl)butanamide](/img/structure/B10981920.png)
![4-(3-chlorophenyl)-N-(2-{[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide](/img/structure/B10981926.png)
![N-(5-chloro-2-methoxyphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10981937.png)
![1-methyl-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B10981938.png)
![N-[(2-methyl-1H-indol-1-yl)acetyl]glycine](/img/structure/B10981940.png)

![N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B10981950.png)
![N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B10981957.png)
![2-(4-methoxybenzyl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B10981966.png)

![3-[2-(1H-indol-3-yl)ethyl]-5-[3-(morpholin-4-yl)-3-oxopropyl]imidazolidine-2,4-dione](/img/structure/B10981980.png)

![3-[4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B10981991.png)
